molecular formula C18H26FN3O3S B2703215 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide CAS No. 897613-38-6

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide

Cat. No. B2703215
M. Wt: 383.48
InChI Key: NUQIXXRLZUDRJV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl moiety next to a piperazine ring, a sulfonylethyl group, and a cyclopentanecarboxamide group. Detailed structural analysis or crystallography data is not available in the current literature.

Scientific Research Applications

Synthesis and Biological Activity

  • A comprehensive study on the synthesis and in vitro antiproliferative and anti-HIV activity of new derivatives of 2-Piperazino-1,3-benzo[d]thiazoles showed significant antiproliferative activity against human tumor-derived cell lines without notable HIV inhibition. This suggests potential applications in cancer therapy (Al-Soud et al., 2010).
  • The development and characterization of adenosine A2B receptor antagonists highlighted the synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, discovering compounds with subnanomolar affinity and high selectivity. This research underlines the potential for developing therapeutics targeting the A2B receptor (Borrmann et al., 2009).

Anticancer and Antioxidant Properties

  • Novel sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, with some compounds showing significant activity. This indicates potential avenues for anticancer drug development (Fu et al., 2017).
  • The synthesis and cytotoxicity studies on novel piperazinylacetamides revealed that most compounds were more cytotoxic than 5-fluorouracil against certain cancer cell lines, suggesting these derivatives as potential cancer therapeutics (Bobtaina et al., 2018).
  • Investigation into the in vitro antioxidant properties of 2-alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl moiety demonstrated promising antioxidant potential, comparing favorably with reference drugs. This research may contribute to the development of new antioxidant agents (Malík et al., 2017).

Antibacterial Activity

  • N-Sulfonated derivatives of (2-furoyl)piperazine were synthesized and showed promising antibacterial potential with mild cytotoxicity, indicating their utility in developing new antibacterial agents (Abbasi et al., 2022).

Environmental Remediation

  • A study on the sulfate radical-based oxidation of fluoroquinolone antibiotics, including their kinetics, mechanisms, and effects of natural water matrices, provides insights into the remediation of water contaminated by these compounds. This research could guide the development of advanced oxidation processes for environmental cleanup (Jiang et al., 2016).

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3S/c19-16-7-3-4-8-17(16)21-10-12-22(13-11-21)26(24,25)14-9-20-18(23)15-5-1-2-6-15/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQIXXRLZUDRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide

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